molecular formula C10H9NO2 B13631947 Benzoic acid, 4-(2-propynylamino)- CAS No. 107174-54-9

Benzoic acid, 4-(2-propynylamino)-

Cat. No.: B13631947
CAS No.: 107174-54-9
M. Wt: 175.18 g/mol
InChI Key: DNZMVBPBFGNSLG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-propynylamino)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core with a 4-(2-propynylamino) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-propynylamino)- can be achieved through several synthetic routes. One common method involves the aromatic substitution of 2,2,2,4′-tetrafluoroacetophenone with amines, followed by a haloform reaction to yield the desired benzoic acid derivative . Another approach includes the nitration of benzoic acid, followed by reduction and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for benzoic acid, 4-(2-propynylamino)- typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2-propynylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2-propynylamino)- involves its interaction with specific molecular targets and pathways. The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid . This process involves enzymes such as butyrate-CoA ligase and glycine N-acyltransferase .

Comparison with Similar Compounds

Benzoic acid, 4-(2-propynylamino)- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, 4-(2-propynylamino)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

107174-54-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(prop-2-ynylamino)benzoic acid

InChI

InChI=1S/C10H9NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)

InChI Key

DNZMVBPBFGNSLG-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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